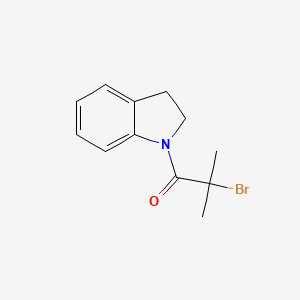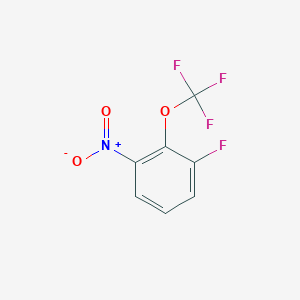![molecular formula C8H3Cl2F5O B1402195 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene CAS No. 1417567-93-1](/img/structure/B1402195.png)
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene, also known as 2-C-1-C(DFM)-3-TFMB, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is an important precursor in the synthesis of other compounds, and it has a range of potential biochemical and physiological effects.
Scientific Research Applications
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-1-[chloro(difluoromethoxy)]benzene and 2-chloro-1-chloro(difluoromethoxy)benzene-3-trifluoromethylbenzene. It has also been used as a reactant in the synthesis of other fluorinated aromatic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB acts as a nucleophile in the reaction, attacking the electrophilic carbon atom of the trifluoromethyl iodide. This leads to the formation of a cationic intermediate, which is then attacked by the base to form the desired product. The reaction is reversible, and the reverse reaction can occur if the reaction conditions are not optimal.
Biochemical and Physiological Effects
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB has been shown to have potential biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been shown to act as an antioxidant, which may have implications for its use in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it can be synthesized in a short amount of time, and it has a high yield. However, there are some limitations to its use. It is a volatile compound, and it is susceptible to oxidation and hydrolysis. Additionally, it is a toxic compound, and it should be handled with caution.
Future Directions
The potential future directions for 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB are numerous. It could be used in the synthesis of more complex fluorinated aromatic compounds, which could have potential applications in the pharmaceutical and chemical industries. Additionally, it could be used in the synthesis of other compounds with potential biochemical and physiological effects, such as inhibitors of monoamine oxidase or antioxidants. It could also be used in the development of drugs or other compounds with potential therapeutic applications. Finally, it could be used in the development of new methods of synthesis or in the optimization of existing methods.
properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-6-4(7(11,12)13)2-1-3-5(6)16-8(10,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZMZWJFDJMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)

![1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1402119.png)
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)



![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)

![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)

![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)
![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)